4-Nitrophenyl 2-fluoropropionate
Overview
Description
4-Nitrophenyl 2-fluoropropionate is an organic compound with the molecular formula C9H8FNO4. It is a derivative of propionic acid, where the hydrogen atom on the second carbon is replaced by a fluorine atom, and the hydroxyl group is esterified with a 4-nitrophenyl group. This compound is of significant interest in the field of radiochemistry and molecular imaging due to its utility in the synthesis of radiolabeled peptides for positron emission tomography (PET) imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl 2-fluoropropionate typically involves the reaction of 4-nitrophenol with 2-fluoropropionic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using automated synthesis modules. For instance, the preparation of this compound can be automated using a multi-stage synthesis platform, which allows for efficient and reproducible production of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl 2-fluoropropionate primarily undergoes acylation reactions. It is used as an acylating agent to introduce the 2-fluoropropionyl group into biomolecules. This compound does not typically undergo oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions: The acylation reactions involving this compound are usually carried out in the presence of a base such as triethylamine or pyridine. The reactions are performed in an organic solvent like dichloromethane or acetonitrile at room temperature .
Major Products: The major products of these reactions are 2-fluoropropionylated biomolecules, which are often used in the synthesis of radiolabeled peptides for PET imaging .
Scientific Research Applications
4-Nitrophenyl 2-fluoropropionate is extensively used in the field of molecular imaging, particularly in the synthesis of radiolabeled peptides for PET imaging. These radiolabeled peptides are used to visualize and quantify specific physiological processes at the cellular level. For example, this compound has been used to label peptides targeting the c-Met receptor, which is overexpressed in various types of cancer .
In addition to its applications in molecular imaging, this compound is also used in the synthesis of fluorinated pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 4-nitrophenyl 2-fluoropropionate involves its role as an acylating agent. The compound reacts with nucleophilic groups such as amines and thiols in biomolecules, resulting in the formation of stable amide or thioester bonds. This acylation process is crucial for the synthesis of radiolabeled peptides, which can then be used for PET imaging .
The molecular targets of these radiolabeled peptides include various receptors and enzymes that are overexpressed in disease states. For example, peptides labeled with this compound can target the c-Met receptor in cancer cells, allowing for the visualization of tumor growth and metastasis .
Comparison with Similar Compounds
- 4-Nitrophenyl 2-bromopropionate
- 4-Nitrophenyl 2-chloropropionate
- 4-Nitrophenyl 2-iodopropionate
Comparison: Compared to its halogenated analogs, 4-nitrophenyl 2-fluoropropionate offers several advantages. The fluorine atom in the 2-fluoropropionyl group provides greater metabolic stability and resistance to enzymatic degradation. This makes this compound a more suitable candidate for the synthesis of radiolabeled peptides used in PET imaging .
Properties
IUPAC Name |
(4-nitrophenyl) 2-fluoropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHWEEINSXYFAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939047 | |
Record name | 4-Nitrophenyl 2-fluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178181-33-4 | |
Record name | 4-Nitrophenyl 2-fluoropropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178181334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl 2-fluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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